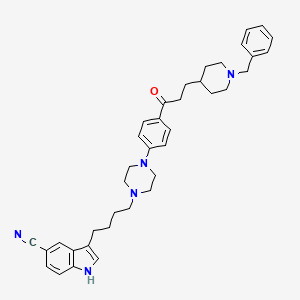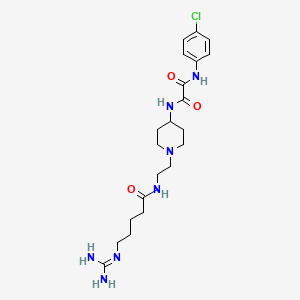
Hiv-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hiv-IN-3 是一种在 HIV 研究领域引起广泛关注的化合物。它以其作为 HIV-1 整合酶抑制剂的潜力而闻名,整合酶在人类免疫缺陷病毒 (HIV) 的复制周期中起着至关重要的作用。通过抑制这种酶,this compound 能够潜在地阻止病毒 DNA 整合到宿主基因组中,从而阻止病毒的复制过程。
准备方法
合成路线和反应条件
Hiv-IN-3 的合成通常涉及多个步骤,从容易获得的起始原料开始。该过程通常包括通过各种有机反应(例如亲核取代、氧化和还原)形成关键中间体。最后一步通常涉及在特定反应条件下将这些中间体偶联,以生成所需的化合物。
工业生产方法
在工业环境中,this compound 的生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器,这可以更好地控制反应条件和可扩展性。此外,最终产品的纯化将通过结晶或色谱等技术实现。
化学反应分析
反应类型
Hiv-IN-3 经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或三氧化铬等氧化剂。
还原: 该反应涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常在特定条件下使用亲核试剂或亲电试剂。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬和过氧化氢,在酸性或碱性条件下。
还原: 氢化铝锂、硼氢化钠和催化氢化。
取代: 卤代化合物、胺或醇等亲核试剂以及卤代烷烃等亲电试剂。
主要产物
从这些反应中形成的主要产物取决于 this compound 中存在的特定官能团以及使用的试剂。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
Hiv-IN-3 在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域。它的一些显着应用包括:
化学: 用作模型化合物,用于研究整合酶抑制的机制并开发新的合成方法。
生物学: 用于研究,以了解整合酶在 HIV 复制周期中的作用,并研究整合酶抑制对病毒复制的影响。
医学: 探索作为治疗 HIV 感染的潜在治疗剂,单独使用或与其他抗逆转录病毒药物联合使用。
工业: 用于开发诊断工具和检测,以检测整合酶活性并筛选新的整合酶抑制剂。
作用机制
Hiv-IN-3 通过专门靶向 HIV-1 整合酶来发挥作用。该化合物与酶的活性位点结合,阻止它催化病毒 DNA 整合到宿主基因组中。这种抑制是通过稳定整合酶-DNA 复合物来实现的,从而阻止整合过程中的链转移步骤。所涉及的分子靶标包括整合酶的催化核心域和病毒 DNA 底物。
相似化合物的比较
与其他整合酶抑制剂相比,Hiv-IN-3 具有独特的结合亲和力和作用机制。类似的化合物包括:
拉替拉韦: 第一个 FDA 批准的整合酶抑制剂,以其高疗效和安全性而闻名。
艾维拉韦: 另一种整合酶抑制剂,具有类似的作用机制,但药代动力学特性不同。
多替拉韦: 一种新型整合酶抑制剂,与早期抑制剂相比,具有更高的抗性屏障和更长的半衰期。
This compound 由于其独特的化学结构以及与这些现有抑制剂相比,在改善疗效和降低耐药性方面具有潜力,而脱颖而出。
属性
分子式 |
C21H32ClN7O3 |
|---|---|
分子量 |
466.0 g/mol |
IUPAC 名称 |
N'-(4-chlorophenyl)-N-[1-[2-[5-(diaminomethylideneamino)pentanoylamino]ethyl]piperidin-4-yl]oxamide |
InChI |
InChI=1S/C21H32ClN7O3/c22-15-4-6-16(7-5-15)27-19(31)20(32)28-17-8-12-29(13-9-17)14-11-25-18(30)3-1-2-10-26-21(23)24/h4-7,17H,1-3,8-14H2,(H,25,30)(H,27,31)(H,28,32)(H4,23,24,26) |
InChI 键 |
BMTRFCLIXZMRCA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC(=O)C(=O)NC2=CC=C(C=C2)Cl)CCNC(=O)CCCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


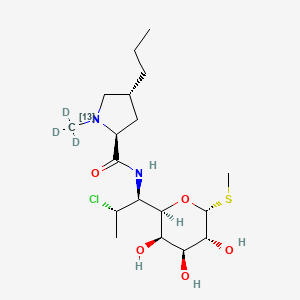
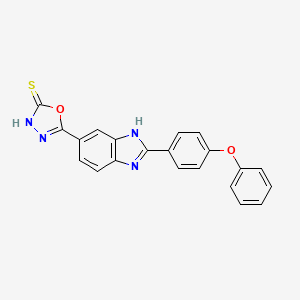
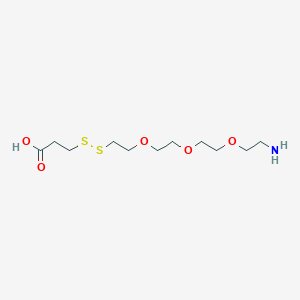

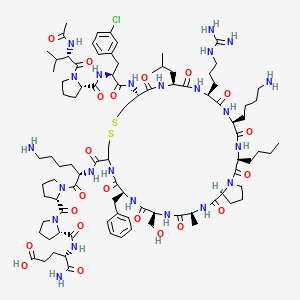
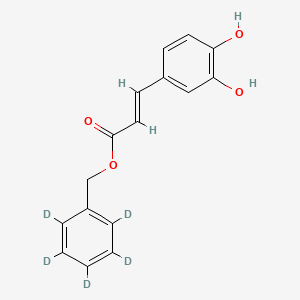
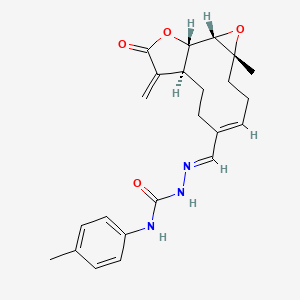
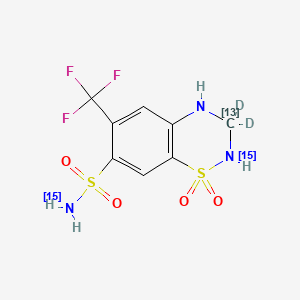
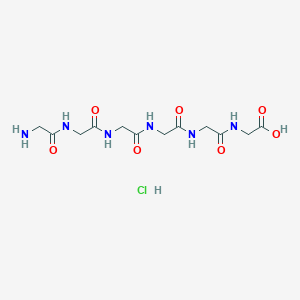
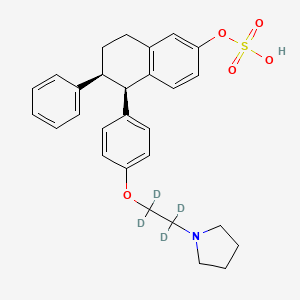
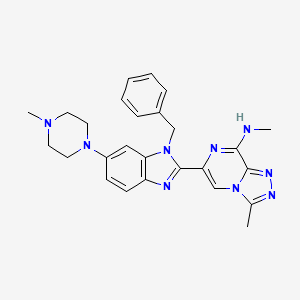
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)

